molecular formula C13H21NO B8507272 4-(3,3-Dimethylbutoxy)-benzylamine

4-(3,3-Dimethylbutoxy)-benzylamine

Cat. No.: B8507272
M. Wt: 207.31 g/mol
InChI Key: BBFOOZUWUYCOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Dimethylbutoxy)-benzylamine is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

[4-(3,3-dimethylbutoxy)phenyl]methanamine

InChI

InChI=1S/C13H21NO/c1-13(2,3)8-9-15-12-6-4-11(10-14)5-7-12/h4-7H,8-10,14H2,1-3H3

InChI Key

BBFOOZUWUYCOTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOC1=CC=C(C=C1)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mix lithium aluminum hydride (1.0 g, 26.6 mmol) and anhydrous ethyl ether (70 mL) under nitrogen atmosphere. Stir and cool to 0° C. in an ice bath. Add dropwise a solution of 4-(3,3-dimethylbutoxy)-benzonitrile (1.8 g, 8.87 mmol) in anhydrous ethyl ether (20 mL). Stir for 2 h at 0° C., remove the ice bath and stir at ambient temperature for 18 h. Cool the reaction flask in an ice bath and add carefully dropwise and sequentially water (1 mL), 2N aqueous NaOH (1 mL), and water (2 mL). Stir for 30 min. filter, separate the organic layer, dry over Na2SO4 and concentrate in vacuo to obtain the title compound (1.62 g, 88%). MS (ES+) m/z: 191 M+H−NH3)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
88%

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